9-(4-bromo-2-methylphenyl)-4-butyl-6-chloro-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(4-bromo-2-methylphenyl)-4-butyl-6-chloro-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromeno[8,7-e][1,3]oxazin-2-one core, substituted with bromo, methyl, butyl, and chloro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromo-2-methylphenyl)-4-butyl-6-chloro-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the Mannich-type condensation reaction, which involves the cyclization of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures (80-90°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
9-(4-bromo-2-methylphenyl)-4-butyl-6-chloro-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromo group to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-bromo-2-methylphenyl)-4-butyl-6-chloro-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
9,10-dihydro-4-methyl-chromeno[8,7-e][1,3]oxazin-2(8H)-one: A structurally related compound with similar core structure but different substituents.
4-methylcoumarin derivatives: These compounds share a similar coumarin core and exhibit comparable chemical properties.
Uniqueness
The uniqueness of 9-(4-bromo-2-methylphenyl)-4-butyl-6-chloro-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C22H21BrClNO3 |
---|---|
Molecular Weight |
462.8 g/mol |
IUPAC Name |
9-(4-bromo-2-methylphenyl)-4-butyl-6-chloro-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H21BrClNO3/c1-3-4-5-14-9-20(26)28-21-16(14)10-18(24)22-17(21)11-25(12-27-22)19-7-6-15(23)8-13(19)2/h6-10H,3-5,11-12H2,1-2H3 |
InChI Key |
JLUHISDRZCBSHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=C(C=C(C=C4)Br)C |
Origin of Product |
United States |
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